2-Bromo-3,4,5-trichloropyridine

Cross-coupling Chemoselectivity Suzuki-Miyaura

Researchers requiring iterative pyridine functionalization often face low yields from regioisomeric mixtures when using symmetric polyhalopyridines. 2-Bromo-3,4,5-trichloropyridine solves this via a kinetically privileged C2-Br site that undergoes chemoselective cross-coupling (Suzuki, Negishi) while preserving three C-Cl handles for subsequent SNAr or coupling steps. - Enables >20:1 selectivity for C-Br over C-Cl in Pd-catalyzed couplings. - Eliminates tedious protection/deprotection sequences, reducing step count. - Available in 1 g to 25 g quantities with ≥95% purity; ready for immediate dispatch.

Molecular Formula C5HBrCl3N
Molecular Weight 261.324
CAS No. 1330061-11-4
Cat. No. B596866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,4,5-trichloropyridine
CAS1330061-11-4
Synonyms2-broMo-3,4,5-trichloropyridine
Molecular FormulaC5HBrCl3N
Molecular Weight261.324
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Br)Cl)Cl)Cl
InChIInChI=1S/C5HBrCl3N/c6-5-4(9)3(8)2(7)1-10-5/h1H
InChIKeyFIVRAKJGPYXVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,4,5-trichloropyridine: Regioselective Building Block


2-Bromo-3,4,5-trichloropyridine (CAS 1330061-11-4) is a polyhalogenated heteroaromatic building block [1]. Its strategic substitution pattern—a single bromine atom at the 2-position ortho to the nitrogen and three chlorine atoms at the 3, 4, and 5-positions—establishes a predictable hierarchy of reactivity. This enables sequential functionalization, a core requirement in complex organic synthesis [1]. This compound is primarily procured as a research chemical for medicinal chemistry and agrochemical intermediate development .

1
Regioselective C2 cross-coupling: ortho-bromine enables chemoselective functionalization before chloride substitution.
2
Sequential diversification platform: C2 coupling followed by SNAr at C3, C4, or C5 for complex scaffolds.
3
Research intermediate for medicinal chemistry and agrochemical discovery; high-purity supply supports multi-step synthesis.

2-Bromo-3,4,5-trichloropyridine Procurement Rationale


In multi-step synthetic routes, substituting 2-Bromo-3,4,5-trichloropyridine with a generic or more readily available polyhalogenated pyridine (e.g., 2,3,4,5-tetrachloropyridine or 3,4,5-trichloropyridine) can lead to low yields, complex mixtures of regioisomers, or complete synthetic failure. The differentiation lies in the substantial reactivity difference between the C(sp²)-Br and C(sp²)-Cl bonds under common cross-coupling conditions. The presence of the C-2 bromine creates a privileged site for initial functionalization (e.g., Suzuki-Miyaura or Negishi coupling) [1]. After the bromine is displaced, the remaining chlorines provide orthogonal handles for subsequent SNAr reactions or further cross-couplings, a sequence that is significantly less selective or efficient with other polyhalopyridine isomers [1]. This quantifiable selectivity is the primary driver for its procurement over alternative building blocks.

2,3,4,5-Tetrachloropyridine
Lacks C2 bromine selectivity; cross-coupling may produce regioisomeric mixtures, reducing target compound yield and purity.
3,4,5-Trichloropyridine
Missing C2 halogen handle; sequential functionalization is not feasible without additional halogenation steps.
Lower-purity batches
Unidentified impurities may accumulate across multiple steps, complicating purification and eroding reproducibility.

2-Bromo-3,4,5-trichloropyridine: Differentiating Features


Cross-Coupling Selectivity: C2-Br vs. C2-Cl

The primary differentiation of 2-Bromo-3,4,5-trichloropyridine from its fully chlorinated analog, 2,3,4,5-tetrachloropyridine, is the high chemoselectivity observed in palladium-catalyzed cross-couplings. The C-Br bond at the 2-position undergoes oxidative addition with Pd(0) catalysts far more readily than the adjacent C-Cl bonds. This allows for exclusive functionalization at the 2-position, leaving the chlorine atoms intact for subsequent orthogonal reactions [1].

Cross-Coupling Selectivity
Reported
Target C2-Br ~50× higher reactivityvs C2-Cl
Comparator C2-Cl Baseline reactivity
Enables exclusive C2 functionalization, minimizing isomeric byproducts.
General Pd-catalyzed cross-coupling trend [1].
Cross-coupling Chemoselectivity Suzuki-Miyaura

Electrophilic Activation for SNAr Reactions

The extensive halogenation of the pyridine core dramatically increases its electrophilicity and susceptibility to Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing effect of the four halogen atoms (Br and 3x Cl) makes the C-Cl bonds significantly more reactive toward nucleophiles compared to less halogenated pyridines, such as 2-bromopyridine or 3,4,5-trichloropyridine. This is quantified by computational and experimental data on similar systems [1].

Electrophilic SNAr Activation
Class-level
Polyhalogenation increases ring electrophilicity, activating C-Cl bonds for sequential nucleophilic aromatic substitution.
Supports two-step diversification: C2 coupling then SNAr at remaining positions.
Based on heteroaromatic principles; context-dependent.
Nucleophilic Aromatic Substitution SNAr Electrophilicity

Purity Requirements for Reproducible Synthesis

Procurement of this compound with a minimum purity specification of 95% is standard across major suppliers . This specification is critical because impurities in a multi-halogenated intermediate can lead to the formation of complex side-products that are difficult to separate, particularly when each subsequent step introduces new functional groups. While not a differentiation from its own theoretical pure state, it is a key differentiator from lower-purity batches of this or similar building blocks, where unidentified impurities can derail a complex synthetic sequence.

Purity Specification
Specification review
≥95% (HPLC); ≥98% available
High purity reduces side-product formation, preserving yield over multiple steps.
≥3% purity difference can lead to >5% yield loss per step.
Purity Quality Control Reproducibility

2-Bromo-3,4,5-trichloropyridine: Research & Industrial Applications


2-Arylpyridine Synthesis for Drug Discovery

This compound is the ideal starting material for the convergent synthesis of 2-arylpyridine motifs, which are prevalent in kinase inhibitors and other drug candidates. The procedure involves a selective Suzuki-Miyaura coupling at the C2 position using a palladium catalyst [1]. The high selectivity for the C-Br bond over C-Cl bonds, as established in Section 3, allows for the installation of a diverse aryl or heteroaryl group in high yield without affecting the three chlorine handles. The resulting 2-aryl-3,4,5-trichloropyridine can then be further elaborated via SNAr reactions at the C3, C4, or C5 positions, depending on the nucleophile and conditions [2].

Agrochemical Pyridine Derivatives

The unique substitution pattern makes this compound a valuable intermediate in agrochemical discovery for building complex pyridine-containing herbicides or insecticides. The ability to perform a chemoselective cross-coupling at the 2-position allows for the attachment of a lipophilic or functional group necessary for target binding or bioavailability [1]. The remaining chlorine atoms can be subsequently replaced with amines, alkoxides, or other nucleophiles to fine-tune the molecule's physicochemical and biological properties. This two-step diversification is a more efficient route than building the core from scratch with the desired substituents already in place [1].

Unsymmetrical Ligands for Advanced Materials

For research involving coordination chemistry or materials science, 2-Bromo-3,4,5-trichloropyridine provides an entry point to unsymmetrical 2,2'-bipyridine or terpyridine ligands [1]. Its well-defined reactivity profile allows for the stepwise introduction of different substituents on the pyridine ring, which is essential for creating ligands with tailored electronic and steric properties. This is in contrast to symmetric dihalopyridines, which often yield mixtures of mono- and di-substituted products or require tedious protection/deprotection sequences [2]. The commercial availability of the compound in 1g to 5g quantities supports early-stage materials research [3].

Application
Selection Property
Validation Focus
2-Arylpyridine synthesis for kinase inhibitor research
Regioselective C2 cross-coupling handle
Cross-coupling yield and selectivity for desired aryl group
Agrochemical pyridine derivatives
Sequential functionalization platform (C2 then C-Cl)
Efficiency of two-step diversification vs. de novo synthesis
Unsymmetrical ligands for advanced materials
Stepwise introduction of different substituents on pyridine core
Ligand purity and structural homogeneity after functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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